5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21Cl2N5O2S and its molecular weight is 526.44. The purity is usually 95%.
BenchChem offers high-quality 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis for Pharmacological Activities
Chemical compounds structurally related to 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for various pharmacological activities. For instance, a series of thiazolopyrimidine derivatives were designed, synthesized, and assessed for their antinociceptive and anti-inflammatory properties. These compounds, including furan-2-yl and thiazolo moieties, showed significant activity in pharmacological screenings, highlighting the therapeutic potential of structurally related molecules (Selvam, Karthik, Palanirajan, & Ali, 2012).
Anticancer Applications
Research has also focused on the synthesis and characterization of novel thiadiazoles and thiazoles, incorporating pyrazole moiety, as anticancer agents. These compounds demonstrated a concentration-dependent inhibitory effect on cellular growth, particularly against the breast carcinoma cell line MCF-7. This indicates the potential anticancer activity of molecules with a similar structural framework, suggesting that modifications around the thiazolo[3,2-b][1,2,4]triazol-6-ol core could yield potent anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).
Anti-inflammatory and Antimicrobial Applications
Further studies have explored the anti-inflammatory activities of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their derivatives. These compounds were synthesized and evaluated, showing promising results in reducing inflammation, which underscores the versatility of the thiazolo[3,2-b][1,2,4]triazol structure in the development of new anti-inflammatory agents (Tozkoparan, Kılcıgil, Ertan, Kelicen, Demirdamar, & Ertan, 1999). Additionally, compounds with a thiazolidinone framework, incorporating furan and chlorophenyl groups, have been synthesized and shown to exhibit moderate to strong antiproliferative activity against human leukemia cell lines, further highlighting the structural versatility for the development of antimicrobial and anticancer therapies (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Neuroprotective and Enzyme Inhibition Studies
Additionally, arylisoxazole-phenylpiperazine derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, suggesting the usefulness of similar compounds in the treatment of neurodegenerative diseases such as Alzheimer's. These studies reveal that specific structural modifications can lead to selective inhibition of key enzymes involved in neurodegeneration (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N5O2S/c26-16-8-9-18(19(27)15-16)21(31-12-10-30(11-13-31)17-5-2-1-3-6-17)22-24(33)32-25(35-22)28-23(29-32)20-7-4-14-34-20/h1-9,14-15,21,33H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGXUECWRUYVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.